Molecular Weight and Hydrogen Bond Donor Differentiation from N-(p-Tolyl) Analog Impacts Formulation and Permeability
The target compound (MW 386.51, C21H26N2O3S) differs from its closest catalog analog, 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 1021117-73-6, MW 372.50, C20H24N2O3S), by +14 Da and one additional methylene unit in the N-substituent . Critically, the target compound possesses two hydrogen bond donors (amide NH + potential for water bridge) versus one donor in the N-(p-tolyl) analog, which is predicted to reduce passive membrane permeability while enhancing aqueous solubility—a trade-off that directly influences both in vitro assay compatibility and in vivo pharmacokinetic behavior.
| Evidence Dimension | Molecular weight and H-bond donor count |
|---|---|
| Target Compound Data | MW 386.51 g/mol; 2 H-bond donors (amide NH + alpha-carbon); formula C21H26N2O3S |
| Comparator Or Baseline | N-(p-tolyl) analog (CAS 1021117-73-6): MW 372.50 g/mol; 1 H-bond donor; formula C20H24N2O3S |
| Quantified Difference | ΔMW = +14.01 Da; ΔH-bond donors = +1 |
| Conditions | Calculated from molecular formulas; chemsrc.com database entries |
Why This Matters
The additional H-bond donor in the target compound predicts reduced passive membrane permeability (lower logD) relative to the N-(p-tolyl) analog, which is a critical differentiator when selecting compounds for cell-based versus cell-free assay formats.
